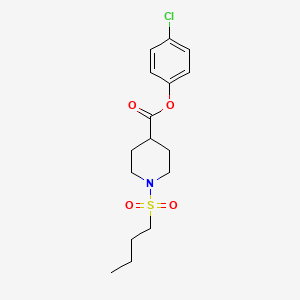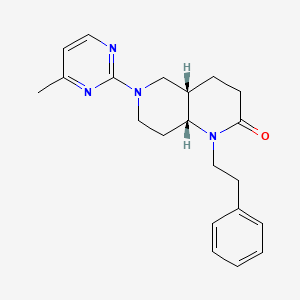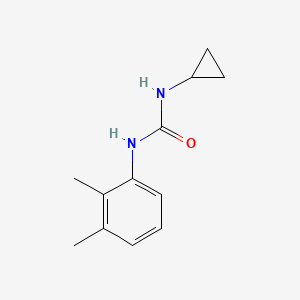
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied in scientific research. It is a potent agonist of the cannabinoid receptor CB1 and has been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
作用机制
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate binds to the CB1 receptor and activates it, leading to a cascade of intracellular signaling events that ultimately result in the physiological effects associated with CB1 receptor activation. The exact mechanism of action of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. These effects are mediated through the activation of the CB1 receptor and are dependent on the concentration of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate and the duration of exposure.
实验室实验的优点和局限性
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has several advantages as a tool compound for studying the endocannabinoid system. It is a potent and selective agonist of the CB1 receptor, which allows for precise control over the activation of this receptor. 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate in lab experiments. It is a synthetic compound that may not accurately reflect the effects of endocannabinoids produced by the body, and its use may not be relevant to certain physiological processes.
未来方向
There are several future directions for research involving 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate. One area of interest is the potential therapeutic applications of CB1 receptor agonists, particularly in the treatment of pain, anxiety, and other neurological disorders. Another area of interest is the development of more selective CB1 receptor agonists that can target specific physiological processes without producing unwanted side effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate and its effects on the endocannabinoid system.
合成方法
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate can be synthesized using a multi-step process involving the reaction of piperidine with 4-chlorobenzyl chloride, followed by the addition of butylsulfonyl chloride and the coupling of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been used extensively in scientific research as a tool compound to study the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, which is involved in various physiological processes such as pain sensation, appetite regulation, and memory formation. 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been used to study the effects of CB1 receptor activation on these processes and to investigate the potential therapeutic applications of CB1 receptor agonists.
属性
IUPAC Name |
(4-chlorophenyl) 1-butylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-2-3-12-23(20,21)18-10-8-13(9-11-18)16(19)22-15-6-4-14(17)5-7-15/h4-7,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGBSQETABHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5310337.png)
![2-(2-furyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5310338.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl benzoate](/img/structure/B5310354.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5310368.png)


![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)
![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![6-hydroxy-5-nitro-2-[2-(3-pyridinyl)vinyl]-4(3H)-pyrimidinone](/img/structure/B5310420.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)